molecular formula C13H21NO B13298565 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13298565
M. Wt: 207.31 g/mol
InChI Key: JXLPTRWSOURFEQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position on the benzene ring. The amino group (-NH₂) is further substituted with a branched alkyl chain, 3-methylbutan-2-yl, contributing to steric hindrance and lipophilicity. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and tunable reactivity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21NO/c1-9(2)11(4)14-13-7-6-12(15-5)8-10(13)3/h6-9,11,14H,1-5H3

InChI Key

JXLPTRWSOURFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(C)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Preparation of the substituted aniline core (4-methoxy-2-methylaniline or related derivatives)
  • Alkylation or amination at the nitrogen atom with the branched alkyl group (3-methylbutan-2-yl)
  • Purification and characterization

The methods typically use multi-step organic transformations including reductive amination, nucleophilic substitution, or imine formation followed by reduction.

Method 1: Reductive Amination via Imines (Copper-Catalyzed Cross-Coupling Approach)

A robust approach, adapted from recent synthetic protocols for related substrates, involves the following steps:

Step Procedure Conditions Notes
1 Preparation of imine intermediate Reflux equimolar ketone and aniline in toluene with 4 Å molecular sieves for 36 hours Forms imine precursor
2 Nucleophilic addition of methyllithium Add methyllithium (3 equiv) dropwise at -78 °C under nitrogen, then stir at 0–40 °C for 1 hour Converts imine to amine with branched alkyl group
3 Workup and purification Quench with water, extract with ethyl acetate, dry, and purify by silica gel chromatography Yields pure N-substituted aniline

This method yields the target compound as a colorless oil with moderate to good yields (~55-63%) depending on substrate variations. Characterization by NMR and IR confirms structure.

Example Data for Similar Substrate:

Compound Yield (%) Physical State Key IR Peaks (cm⁻¹) ¹H NMR Highlights (ppm)
N-(2,5-dimethylhexan-2-yl)aniline 55 Colorless oil 3412 (N-H), 2954, 1599 (aromatic) 7.14 (aromatic H), 3.45 (N-H), 1.28 (methyl groups)

This approach is adaptable for 4-methoxy-2-methyl aniline derivatives by starting from the appropriately substituted aniline.

Method 2: Catalytic Hydrogenation of Nitro Precursors

According to patent EP0659736A1, 4-methoxy-2-methylaniline, a key intermediate, can be prepared by catalytic hydrogenation of o-nitrotoluene derivatives under acidic conditions:

Parameter Details
Catalyst 5% Palladium on carbon (Pd/C)
Solvent Toluene
Temperature Gradual heating from 150°C to 220°C
Pressure Maintained at ~2.0 kg/cm²G
Procedure Dropwise addition of 4-methoxy-2-methylaniline into reactor over 5 hours with continuous removal of hydrogen and water vapor
Yield Conversion rate ~95-97%, selectivity ~64-94% depending on conditions

This method involves sophisticated reaction apparatus with dehydration fractionating column, reflux condenser, and pressure regulation to optimize yield and purity of the amine intermediate, which can then be further alkylated to obtain the target compound.

Key Observations:

  • Removal of hydrogen and water vapor during reaction improves selectivity.
  • Catalyst is reusable after filtration.
  • Reaction mixture purified by distillation or crystallization.

This method is particularly useful for large-scale synthesis of the aniline intermediate, which is then functionalized to the final product.

Method 3: Direct Alkylation of 4-Methoxy-2-methylaniline

A straightforward synthetic route involves direct alkylation of 4-methoxy-2-methylaniline with an appropriate alkyl halide or alkylating agent bearing the 3-methylbutan-2-yl group under basic conditions:

Reagents Conditions Notes
4-Methoxy-2-methylaniline Base such as potassium carbonate or sodium hydride in solvent (ethanol, dichloromethane) Alkyl halide (e.g., 3-methylbutan-2-yl bromide)
Temperature Room temperature to reflux Reaction time varies from hours to overnight
Purification Column chromatography or recrystallization Moderate to good yields

This method benefits from operational simplicity but requires availability of the branched alkyl halide and may have competing side reactions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Reductive amination via imines Ketone + 4-methoxy-2-methylaniline Methyllithium, THF -78°C to 40°C, inert atmosphere 55-63 High selectivity, adaptable Requires low temperature, air sensitive reagents
Catalytic hydrogenation o-Nitrotoluene derivatives Pd/C catalyst, toluene 150-220°C, 2.0 kg/cm²G pressure 64-94 (selectivity) Scalable, catalyst reusable Requires specialized equipment, high temperature
Direct alkylation 4-methoxy-2-methylaniline + alkyl halide Base (K2CO3, NaH) Room temp to reflux Moderate Simple setup, straightforward Requires alkyl halide, possible side reactions

Summary of Research Findings

  • The catalytic hydrogenation method is well-documented for preparing the aniline core and is suitable for industrial scale synthesis due to catalyst reuse and high selectivity under controlled conditions.
  • The imine reductive amination method provides a versatile route to introduce the branched alkyl substituent with good yields and structural control, supported by detailed NMR and IR characterization data.
  • The direct alkylation method offers a more straightforward approach but may be limited by the availability of suitable alkylating agents and potential side reactions.
  • Solvents such as toluene, ethanol, and dichloromethane are commonly used to optimize reaction conditions and yields.
  • Purification techniques include filtration of catalysts, distillation, crystallization, and column chromatography to achieve high purity products.
  • Analytical techniques such as gas chromatography, NMR spectroscopy, and IR spectroscopy are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .

Scientific Research Applications

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with a molecular weight of approximately 207.31 g/mol. It is characterized by a methoxy group, a methyl group, and a branched alkyl amine, which contribute to its chemical properties and reactivity. The presence of these functional groups makes it a candidate for applications in medicinal chemistry and organic synthesis, where its reactivity can be used for the development of new therapeutic agents.

Chemical Properties and Reactions
The chemical reactivity of this compound is influenced by its functional groups. Common reactions are typically conducted under controlled conditions using solvents such as ethanol or dichloromethane to optimize yields and selectivity.

Synthesis
The synthesis of this compound typically involves several steps, highlighting the compound's accessibility for research and application in various fields.

Applications
this compound has several notable applications:

  • Interaction studies Interaction studies focus on understanding how this compound binds to various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic uses. Research has indicated that this compound may influence neurotransmitter receptors or metabolic enzymes, which could lead to significant pharmacological implications.
  • Medicinal Chemistry and Organic Synthesis The compound is positioned as a candidate for various applications in medicinal chemistry and organic synthesis, where its reactivity can be exploited for the development of new therapeutic agents.

Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been shown to interact with various enzymes and receptors, potentially modulating biochemical pathways. This interaction suggests possible pharmacological effects, including anti-inflammatory and analgesic activities. The specific mechanisms of action are still under investigation but may involve binding to neurotransmitter receptors or enzymes that play critical roles in metabolic processes.

Structural Similarity
Several compounds share structural similarities with this compound. A comparison highlights its uniqueness.

Other Aniline Derivatives
Other aniline derivatives have been developed and studied for their chemical properties and applications. Examples include:

  • N-(but-2-yn-1-yl)-4-methylaniline
  • N-(but-2-yn-1-yl)-4-chloroaniline
  • (Z)-4-(but-2-en-1-ylamino)benzonitrile

These compounds have been characterized using NMR and IR spectroscopy, as well as HRMS . They are used in various chemical processes, such as column chromatography .

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline and its analogs:

Compound Name Molecular Formula Substituents (Benzene Ring) N-Substituent Molecular Weight Synthesis Method Yield Key Properties
This compound (Target) C₁₃H₂₁NO (inferred) 4-OCH₃, 2-CH₃ 3-methylbutan-2-yl ~207.31 (estimated) Pd-catalyzed coupling (inferred) N/A High lipophilicity; electron-donating groups enhance electrophilic substitution.
4-Ethoxy-N-(3-methylbutan-2-yl)aniline C₁₃H₂₁NO 4-OCH₂CH₃ 3-methylbutan-2-yl 207.31 Coupling with NaOtBu/Pd(dppf)Cl₂·CH₂Cl₂ NLT 97% Increased steric bulk from ethoxy; lower polarity vs. methoxy analogs.
5-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline C₁₂H₁₈FN 5-F, 2-CH₃ 3-methylbutan-2-yl 195.28 Unspecified Discontinued Electron-withdrawing F reduces ring reactivity; potential bioactivity.
4-Methoxy-N-(3-methylpentan-2-yl)aniline C₁₃H₂₁NO 4-OCH₃ 3-methylpentan-2-yl 207.31 Unspecified N/A Longer N-alkyl chain enhances lipophilicity and steric effects.
4-Methoxy-2-methyl-N-(o-tolyl)aniline C₁₅H₁₇NO 4-OCH₃, 2-CH₃ o-tolyl (C₆H₄CH₃) 227.30 Pd-catalyzed coupling 78% Aromatic N-substituent increases rigidity; lower solubility in nonpolar solvents.
4-Methoxy-N-(4-methoxybenzyl)aniline C₁₅H₁₇NO₂ 4-OCH₃ 4-methoxybenzyl 243.30 Reductive amination or coupling N/A Polar N-substituent improves solubility; dual methoxy groups enhance stability.

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and methyl groups activate the benzene ring toward electrophilic substitution, facilitating reactions like nitration or sulfonation. In contrast, the fluoro-substituted analog () exhibits reduced reactivity due to the electron-withdrawing fluorine .
  • N-Substituent Branching :

    • Branched alkyl chains (e.g., 3-methylbutan-2-yl) increase steric hindrance, slowing down nucleophilic attacks at the nitrogen. Longer chains (e.g., 3-methylpentan-2-yl in ) further enhance lipophilicity, impacting membrane permeability .
    • Aromatic N-substituents (e.g., o-tolyl in ) planarize the molecule, favoring π-π stacking in crystalline phases .

Biological Activity

4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a methoxy group and a branched alkyl side chain, suggests that it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H19NO2
  • Molecular Weight : Approximately 223.31 g/mol

The presence of both a methoxy group and a 3-methylbutan-2-yl substituent contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes through competitive or non-competitive mechanisms, modulating metabolic pathways.
  • Receptor Modulation : It may interact with various receptor proteins, influencing signaling pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapy.
  • Antiviral Effects : Some derivatives related to this compound have been studied for antiviral properties against viruses such as HBV (Hepatitis B Virus) and HIV, indicating a broader spectrum of activity.

Case Studies and Experimental Data

A series of studies have explored the biological effects of compounds structurally related to this compound. Below is a summary of key findings:

StudyBiological ActivityIC50 (µM)Notes
Anti-HBV ActivityWild-type: 1.99; Drug-resistant: 3.30Compounds increased intracellular levels of APOBEC3G, inhibiting HBV replication.
Antimicrobial EffectsNot specifiedExhibited significant antibacterial activity against multiple strains.
Anticancer ActivityNot specifiedInhibited proliferation of cancer cell lines in vitro.

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline?

Answer:
The synthesis typically involves alkylation of 4-methoxy-2-methylaniline with 3-methyl-2-bromobutane under basic conditions (e.g., K₂CO₃ in DMF). Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm product identity via 1H NMR^1 \text{H NMR} (e.g., singlet for methoxy protons at δ 3.7–3.9 ppm) .

Advanced: How can structural discrepancies in spectroscopic data for this compound be resolved?

Answer:
Contradictions in NMR or mass spectrometry data often arise from rotational conformers or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C13H21NO\text{C}_{13}\text{H}_{21}\text{NO}, expected [M+H]⁺ = 208.1696) to rule out isotopic interference .
  • X-ray crystallography : Use SHELX software for crystal structure determination to resolve ambiguities in substituent positioning .

Basic: What physicochemical properties are critical for characterizing this compound?

Answer:
Key properties include:

Property Method Expected Range
Melting PointDifferential Scanning Calorimetry90–110°C (depending on purity)
SolubilityShake-flask methodHigh in chloroform, moderate in ethanol
LogP (Partition coeff.)HPLC retention time analysis~3.2 (indicative of moderate lipophilicity)

Advanced: How can conflicting bioactivity results in different studies be reconciled?

Answer:
Discrepancies in biological assays (e.g., antimicrobial vs. inactive results) may stem from:

  • Purity variations : Use HPLC (≥98% purity) to standardize testing .
  • Assay conditions : Control pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <1% v/v) to avoid false negatives .
  • Structural analogs : Compare with derivatives (e.g., 4-ethoxy-N-(3-methylbutan-2-yl)aniline) to identify substituent-dependent trends .

Basic: What strategies optimize reaction yields during synthesis?

Answer:
Yield optimization requires:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Stoichiometry : Use a 1.2:1 molar ratio of 3-methyl-2-bromobutane to aniline precursor to minimize unreacted starting material .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the aniline group .

Advanced: How do substitution patterns influence pharmacological activity?

Answer:
The methoxy and branched alkyl groups dictate bioactivity through:

  • Hydrogen-bonding capacity : Methoxy groups enhance binding to enzymes (e.g., cytochrome P450) via polar interactions .

  • Steric effects : The 3-methylbutan-2-yl group may hinder metabolism, prolonging half-life (test via microsomal stability assays) .

  • Comparative analysis :

    Derivative Activity Key Feature
    4-Methoxy-2-methyl analogModerate antimicrobialSimplified alkyl chain
    4-Ethoxy-N-(3-methylbutan-2-yl)Enhanced metabolic stabilityEthoxy group

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Focus on binding energy (ΔG ≤ -7 kcal/mol) and pose validation via RMSD clustering .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Basic: How is the compound’s stability under oxidative conditions evaluated?

Answer:

  • Forced degradation studies : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor via HPLC for quinone formation (retention time shift from 8.2 to 6.5 min) .
  • Kinetic analysis : Calculate degradation rate constants (kk) under varying pH to identify optimal storage conditions (e.g., pH 5–6) .

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